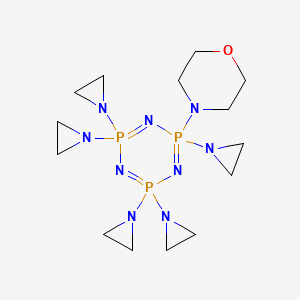
2,2'-Dithiobis(5-nitropyridine)
Overview
Description
2,2’-Dithiobis(5-nitropyridine) is an aromatic disulfide compound with the molecular formula C10H6N4O4S2. It is commonly used as a reagent in organic synthesis and biochemical research. This compound is known for its ability to react with thiol groups, making it valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary target of 2,2’-Dithiobis(5-nitropyridine) (also known as DTNP) is the side-chains of cysteine and selenocysteine . These amino acids play a crucial role in protein structure and function due to their ability to form disulfide bonds, which contribute to the stability of the protein structure .
Mode of Action
DTNP acts as a cysteine-activating reagent . It interacts with the side-chains of cysteine and selenocysteine, specifically with the p-methoxybenzyl groups and acetamidomethyl groups . The interaction results in the deprotection of these groups, which is a critical step in peptide synthesis .
Biochemical Pathways
The action of DTNP affects the biochemical pathways involved in peptide synthesis and protein folding . By deprotecting the side-chains of cysteine and selenocysteine, DTNP facilitates the formation of disulfide bonds . These bonds are crucial for the correct folding of proteins and their subsequent functionality .
Pharmacokinetics
Its role in peptide synthesis suggests that its bioavailability would depend on the specific conditions of the synthesis process, such as the solvent system used .
Result of Action
The result of DTNP’s action is the successful synthesis of peptides with correctly formed disulfide bonds . This leads to the production of functional proteins, which are essential for various biological processes .
Action Environment
The action, efficacy, and stability of DTNP can be influenced by various environmental factors. For instance, the solvent system used in the peptide synthesis process can affect the efficiency of DTNP’s deprotection activity
Biochemical Analysis
Biochemical Properties
2,2’-Dithiobis(5-nitropyridine) plays a crucial role in biochemical reactions, particularly in the detection and quantification of thiol groups. It is commonly used as a cysteine-activating reagent and in the deprotection assays for protected selenocysteine-containing peptides . The compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups, forming disulfide bonds. This interaction is essential for studying the structure and function of various proteins and enzymes, as well as for the synthesis of peptides and proteins.
Cellular Effects
2,2’-Dithiobis(5-nitropyridine) has significant effects on various types of cells and cellular processes. It influences cell function by modifying thiol groups in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form disulfide bonds with thiol groups can lead to changes in protein structure and function, impacting cellular activities such as enzyme activity, protein folding, and redox regulation.
Molecular Mechanism
The molecular mechanism of 2,2’-Dithiobis(5-nitropyridine) involves its interaction with thiol groups in biomolecules. The compound forms disulfide bonds with thiol groups, leading to the modification of protein structure and function . This interaction can result in enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, 2,2’-Dithiobis(5-nitropyridine) can influence gene expression by modifying transcription factors and other regulatory proteins that contain thiol groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Dithiobis(5-nitropyridine) can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 2,2’-Dithiobis(5-nitropyridine) may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify protein structure and function.
Dosage Effects in Animal Models
The effects of 2,2’-Dithiobis(5-nitropyridine) vary with different dosages in animal models. At low doses, the compound can effectively modify thiol groups in proteins without causing significant toxicity . At high doses, 2,2’-Dithiobis(5-nitropyridine) can lead to adverse effects, including toxicity and disruption of cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
2,2’-Dithiobis(5-nitropyridine) is involved in metabolic pathways that include the modification of thiol groups in proteins and enzymes . The compound interacts with enzymes and cofactors that contain thiol groups, affecting metabolic flux and metabolite levels. This interaction can influence various biochemical pathways, including those involved in redox regulation, protein folding, and enzyme activity.
Transport and Distribution
Within cells and tissues, 2,2’-Dithiobis(5-nitropyridine) is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form disulfide bonds with thiol groups allows it to be localized and accumulated in specific cellular compartments. This localization is essential for its function in modifying protein structure and function.
Subcellular Localization
2,2’-Dithiobis(5-nitropyridine) is localized in various subcellular compartments, where it exerts its effects on protein structure and function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in modifying thiol groups in proteins and enzymes, impacting cellular processes such as enzyme activity, protein folding, and redox regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dithiobis(5-nitropyridine) can be synthesized through the oxidation of 5-nitropyridine-2-thiol. The reaction typically involves the use of an oxidizing agent such as iodine or hydrogen peroxide in an appropriate solvent like acetic acid or ethanol. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired disulfide bond .
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobis(5-nitropyridine) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(5-nitropyridine) undergoes various chemical reactions, including:
Reduction: The disulfide bond can be reduced to yield 5-nitropyridine-2-thiol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can be further oxidized to form sulfonic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Major Products Formed
Reduction: 5-nitropyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfonic acids and other oxidized products.
Scientific Research Applications
2,2’-Dithiobis(5-nitropyridine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of thiol groups in various compounds.
Biology: Employed in the study of protein structure and function, particularly in the modification of cysteine residues.
Medicine: Investigated for its potential use in drug development and as a tool for studying redox biology.
Industry: Utilized in the synthesis of specialty chemicals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodipyridine: Another disulfide compound with similar reactivity but different substituents.
5,5’-Dithiobis(2-nitrobenzoic acid): Commonly used in biochemical assays for detecting thiol groups.
2,2’-Dipyridyl disulfide: Used in similar applications but with different chemical properties.
Uniqueness
2,2’-Dithiobis(5-nitropyridine) is unique due to its specific reactivity with thiol groups and its ability to form stable disulfide bonds. This makes it particularly valuable in biochemical research for studying protein structure and function. Its nitro group also provides additional reactivity, allowing for further chemical modifications .
Properties
IUPAC Name |
5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFCTKIILEETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175520 | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-10-8 | |
| Record name | 2,2′-Dithiobis[5-nitropyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiobis(5-nitropyridine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DTNP acts as a thiol-modifying reagent. It reacts with thiol (-SH) groups via a disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNP, releasing one 2-nitro-5-thiobenzoate (TNB) molecule and forming a disulfide bond between the remaining TNB moiety and the target thiol group [, , , ]. This reaction is highly specific for thiols under appropriate conditions.
A: The TNB anion exhibits a strong absorbance at 412 nm, enabling spectrophotometric quantification of thiol groups [, , ]. This property has made DTNP a cornerstone for determining thiol concentrations in various biological samples.
A: Research indicates that DTNP can induce DNA damage through its interaction with topoisomerase II (TOP2) []. Thiol alkylation of TOP2 by DTNP appears to interrupt the normal DNA breakage/reunion cycle of the enzyme, ultimately leading to DNA strand breaks. This finding suggests a potential indirect mechanism of DNA damage involving thiol modification of crucial nuclear proteins.
ANone: DTNP has the molecular formula C10H6N4O4S2 and a molecular weight of 306.32 g/mol.
A: While specific spectroscopic data may vary depending on the solvent and conditions, DTNP is known to exhibit characteristic UV-Vis absorbance at wavelengths relevant to its reactivity with thiols and the release of the TNB anion [, , , ]. Additionally, techniques like infrared (IR) spectroscopy can provide information about the compound's functional groups.
A: DTNP is commonly used in aqueous or organic solvent systems, depending on the specific application [, , , ]. The pH of the reaction environment is crucial, as it influences both the reactivity of DTNP and the ionization state of the thiol groups being targeted.
A: DTNP is primarily employed as a reagent rather than a catalyst [, , , ]. Its role is to directly modify thiol groups through a stoichiometric reaction, and it is not regenerated in a catalytic cycle.
ANone: While the provided research does not extensively cover computational studies on DTNP, it's worth noting that computational chemistry techniques could potentially be used to investigate its reactivity, interactions with target molecules, and to predict the properties of structurally related compounds.
A: The disulfide bond in DTNP is the key to its reactivity with thiols [, , , ]. The electron-withdrawing nitro groups on the pyridine rings enhance the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack by thiol groups.
ANone: The research primarily focuses on using DTNP as a reagent in analytical and synthetic chemistry contexts. Information on specific formulation strategies for DTNP, especially for biological applications, is limited in the provided papers.
ANone: The provided research papers do not delve into Safety, Health, and Environment (SHE) regulations specific to DTNP.
ANone: The research papers provided primarily focus on the chemical properties and applications of DTNP in vitro. They do not address its use as a therapeutic agent, making PK/PD studies irrelevant in this context.
A: DTNP is used in cell-based assays to assess oxidative stress by quantifying thiol groups in proteins or peptides [, ]. A decrease in free thiols can indicate increased oxidation caused by cellular stress.
ANone: Resistance mechanisms are not typically associated with DTNP, as it is primarily used as a research tool and not a therapeutic agent.
ANone: While the provided research papers do not extensively discuss the toxicology of DTNP, it's important to note that as a reactive electrophile, it could potentially have toxic effects.
ANone: The research provided does not explore the use of DTNP in drug delivery systems.
A: DTNP can be used to indirectly assess oxidative stress in cells by quantifying thiol groups, but it is not a specific biomarker [, ].
A: DTNP is widely used in spectrophotometric assays for thiol quantification [, , , ]. The reaction with thiols releases TNB, which can be measured at 412 nm using a spectrophotometer. The intensity of the absorbance is directly proportional to the concentration of thiols in the sample.
A: Yes, DTNP is employed as a derivatizing agent in high-performance liquid chromatography (HPLC) to enhance the detection of thiol-containing compounds [, ]. After reacting with DTNP, the resulting derivatives often exhibit improved separation characteristics and detectability in HPLC analysis.
ANone: The provided research does not specifically address the environmental impact or degradation pathways of DTNP.
ANone: The research primarily focuses on the reactivity and analytical applications of DTNP, providing limited information on its dissolution and solubility characteristics in various media.
A: While not extensively detailed, the research emphasizes the reliability and quantitative nature of DTNP-based assays for thiol determination [, , , ]. This implies the importance of method validation to ensure accuracy, precision, and specificity in these analytical applications.
ANone: The research papers provided do not delve into specific quality control and assurance procedures related to DTNP.
ANone: The provided research papers do not address the immunogenicity of DTNP.
ANone: The research papers do not explore the potential interactions of DTNP with drug transporters.
ANone: The effects of DTNP on drug-metabolizing enzymes are not discussed in the provided research.
A: Yes, other reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are also used for thiol quantification [, ]. The choice of reagent often depends on the specific application, sensitivity requirements, and the nature of the sample being analyzed.
ANone: The provided research papers do not discuss strategies for recycling or waste management of DTNP.
ANone: The research papers do not specifically focus on research infrastructure or resources related to DTNP.
A: DTNP was first introduced by George L. Ellman in 1959 [, , , ]. His work revolutionized thiol quantification, providing a simple and reliable method that remains widely used today.
ANone: DTNP finds use in various fields, including:
- Biochemistry: Studying protein structure and function by quantifying thiol groups [, , , ].
- Analytical chemistry: Detecting and quantifying thiols in various samples, including biological fluids and environmental matrices [, ].
- Medicinal chemistry: Investigating the role of thiol groups in enzyme activity and drug interactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,3bR,9aS,9bR,11aS)-11a-methyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B1204567.png)




![7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-](/img/structure/B1204575.png)
![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)




